molecular formula C13H28O3S B3050119 1-Dodecanesulfonic acid, methyl ester CAS No. 2374-65-4

1-Dodecanesulfonic acid, methyl ester

Cat. No.: B3050119
CAS No.: 2374-65-4
M. Wt: 264.43 g/mol
InChI Key: UJQFDNSGJXSEGG-UHFFFAOYSA-N
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Description

1-Dodecanesulfonic acid, methyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from dodecanesulfonic acid and methanol, resulting in a compound with a long alkyl chain and a sulfonic acid ester functional group.

Scientific Research Applications

1-Dodecanesulfonic acid, methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, personal care products, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action for ester reactions typically involves a nucleophilic attack on the carbonyl carbon of the ester, followed by the removal of the leaving group . For example, in the synthesis of methyl esters, the first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an SN2 reaction with protonated diazomethane to produce the methyl ester .

Safety and Hazards

The safety data sheet for a related compound, Dodecanesulfonic acid, sodium salt, indicates that it may form combustible dust concentrations in air . It should be stored in a well-ventilated place and kept tightly closed . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanesulfonic acid, methyl ester can be synthesized through the esterification of dodecanesulfonic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanesulfonic acid, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield dodecanesulfonic acid and methanol.

    Reduction: Treatment with reducing agents such as lithium aluminum hydride can convert the ester into the corresponding alcohol.

    Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Dodecanesulfonic acid and methanol.

    Reduction: Dodecanol.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Comparison with Similar Compounds

1-Dodecanesulfonic acid, methyl ester can be compared with other esters such as:

    Methyl butanoate: Found in pineapple oil, with a shorter alkyl chain.

    Ethyl acetate: Commonly used as a solvent, with a different ester functional group.

    Methyl methanesulfonate: Another sulfonic acid ester, but with a shorter alkyl chain.

Uniqueness: this compound is unique due to its long alkyl chain and sulfonic acid ester functional group, which confer specific properties such as amphiphilicity and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

methyl dodecane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16-2/h3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQFDNSGJXSEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178413
Record name 1-Dodecanesulfonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374-65-4
Record name 1-Dodecanesulfonic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecanesulfonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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